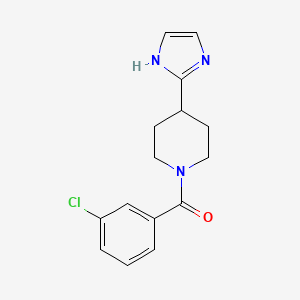

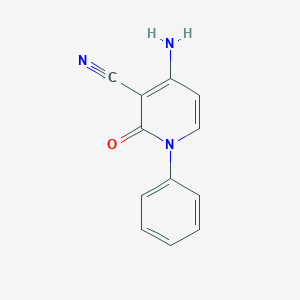

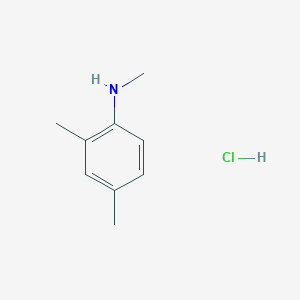

![molecular formula C14H18BClO3 B13514630 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetramethylethylene chlorophosphite , is a chemical compound with the empirical formula C6H12ClO2P. It has a molecular weight of 182.59 g/mol. This compound contains a boron atom and a chlorine atom, making it interesting for various applications .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one. One common method involves the reaction of 3-chloroacetophenone with tetramethylethylene chlorophosphite. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves using large-scale reactors and optimizing reaction conditions to achieve high yields. Safety precautions are essential due to the reactivity of some intermediates.

Chemical Reactions Analysis

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one participates in various chemical reactions:

Buchwald-Hartwig Cross Coupling Reaction: Used for C-N bond formation.

Heck Reaction: Catalytic coupling of aryl halides with alkenes.

Hiyama Coupling: Silicon-based cross-coupling reaction.

Negishi Coupling: Palladium-catalyzed cross-coupling with organozinc reagents.

Sonogashira Coupling: Alkyne-aryl coupling.

Suzuki-Miyaura Coupling: Cross-coupling of arylboronic acids with aryl halides.

Common reagents include palladium catalysts, ligands, and base. The major products depend on the specific reaction conditions.

Scientific Research Applications

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one finds applications in:

Chemistry: As a reagent for phosphitylation, leading to glycosyl donors and ligands.

Biology: Used in derivatizing lignin samples for P NMR analysis.

Industry: Synthesis of fine chemicals and intermediates.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one stands out due to its boron-containing moiety. Similar compounds include 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate .

Remember that safety precautions are crucial when handling any chemical compound

Properties

Molecular Formula |

C14H18BClO3 |

|---|---|

Molecular Weight |

280.56 g/mol |

IUPAC Name |

1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

InChI |

InChI=1S/C14H18BClO3/c1-9(17)10-6-7-11(12(16)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |

InChI Key |

VCQAZRJMOMBQDO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine dihydrochloride](/img/structure/B13514561.png)

![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)

![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)

![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)